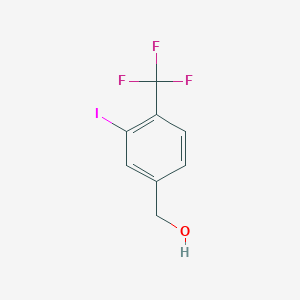

3-Iodo-4-(trifluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

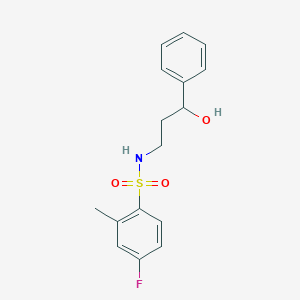

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” is a chemical compound that belongs to the aromatic alcohol group. It is used as a pharmaceutical intermediate and undergoes cross-coupling reaction with zinc reagent .

Molecular Structure Analysis

The molecular formula of “3-Iodo-4-(trifluoromethyl)benzyl alcohol” is C8H6F3IO . The InChI code is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 .Chemical Reactions Analysis

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” undergoes cross-coupling reaction with zinc reagent to yield 3 R - tert -butoxycarbonylamino-4- (3-hydroxymethylphenyl)butanoic acid benzyl ester .Physical And Chemical Properties Analysis

The physical form of “3-Iodo-4-(trifluoromethyl)benzyl alcohol” is solid-crystals . The molecular weight is 302.03 .Wissenschaftliche Forschungsanwendungen

Synthesis of Highly Electron-Poor Fluorine-Containing Alkenes

3-Iodo-4-(trifluoromethyl)benzyl alcohol is used in the synthesis of highly electron-poor fluorine-containing alkenes . These compounds are of interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry.

Kinetic Studies of Phosphonoformate Prodrugs

This compound is employed as a reagent in kinetic studies of phosphonoformate prodrugs . These studies are important for understanding the behavior of these prodrugs in biological systems, which can inform the design of more effective drug molecules.

Studies of Aquachromium (IV)

3-Iodo-4-(trifluoromethyl)benzyl alcohol is also used in studies of aquachromium (IV) . These studies can provide insights into the behavior of chromium complexes, which have applications in various areas of chemistry.

Synthesis of Benzimidazoles

In organic chemistry, this compound has been used in the synthesis of 1,2-disubstituted benzimidazoles . Benzimidazoles are important heteroaromatic compounds with various biological activities and pharmacological applications.

Pharmaceutical Intermediate

3-Iodo-4-(trifluoromethyl)benzyl alcohol is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

NMR Spectrum Prediction

This compound is used to predict the NMR spectrum . NMR (Nuclear Magnetic Resonance) is a key technique in chemistry for determining the structure of organic compounds.

Safety and Hazards

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as benzyl alcohols , which are known to interact with various enzymes and receptors in the body.

Mode of Action

As a benzyl alcohol derivative, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Biochemical Pathways

Benzyl alcohols, in general, can participate in various biochemical pathways due to their reactivity at the benzylic position .

Eigenschaften

IUPAC Name |

[3-iodo-4-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKLQWPKQYHQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethyl)benzyl alcohol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)

![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)

![2,3-dimethyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2691176.png)